acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate
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Overview
Description
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate is a complex organometallic compound. It is known for its catalytic properties, particularly in hydrogenation and hydroformylation reactions. The compound consists of a rhodium center coordinated with phosphine ligands and trifluoromethanesulfonate as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate typically involves the reaction of rhodium(III) chloride with the corresponding phosphine ligands in the presence of acetonitrile. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The trifluoromethanesulfonate is introduced as a salt, such as silver trifluoromethanesulfonate, to facilitate the formation of the final complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, often acting as a catalyst.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen gas (for hydrogenation reactions), carbon monoxide (for hydroformylation), and various organic substrates. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the primary products are reduced organic compounds, while in hydroformylation, aldehydes are the main products.
Scientific Research Applications
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Medicine: Research is ongoing to explore its potential use in drug synthesis and pharmaceutical applications.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate exerts its effects involves the coordination of the rhodium center with substrates, facilitating various catalytic reactions. The phosphine ligands stabilize the rhodium center and enhance its reactivity. The trifluoromethanesulfonate counterion helps to maintain the overall charge balance and solubility of the complex.
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) chloride: A simpler rhodium complex used in similar catalytic applications.
Rhodium(III) acetate: Another rhodium complex with different ligands, used in organic synthesis.
Rhodium(III) trifluoroacetate: Similar to the trifluoromethanesulfonate complex but with trifluoroacetate as the counterion.
Uniqueness
Acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate is unique due to its specific ligand arrangement and the presence of trifluoromethanesulfonate, which provides distinct solubility and reactivity characteristics compared to other rhodium complexes.
Properties
CAS No. |
128137-75-7 |
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Molecular Formula |
C50H48F9N3O9P3RhS3 |
Molecular Weight |
1297.9 g/mol |
IUPAC Name |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.3C2H3N.3CHF3O3S.Rh/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3 |
InChI Key |
VUARRDNVYLPALS-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Rh+3] |
Origin of Product |
United States |
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